molecular formula C4H10N2O2 B1338685 Ethyl 1-methylhydrazinecarboxylate CAS No. 760-81-6

Ethyl 1-methylhydrazinecarboxylate

Cat. No.: B1338685
CAS No.: 760-81-6
M. Wt: 118.13 g/mol
InChI Key: GFIGIXMFDHSXBF-UHFFFAOYSA-N
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Description

Ethyl 1-methylhydrazinecarboxylate (CAS 760-81-6, molecular formula C₄H₁₀N₂O₂, molecular weight 118.13 g/mol) is a hydrazine derivative widely used as a synthetic intermediate in organic chemistry and pharmaceutical manufacturing. Structurally, it consists of a hydrazine backbone substituted with a methyl group at the N1 position and an ethyl carbamate group at the N2 position. This compound is notable for its role in synthesizing bioactive molecules, such as the impurity profile of Azilsartan (an antihypertensive drug), where it serves as a precursor . Its reactivity stems from the nucleophilic hydrazine moiety and the electrophilic carbamate ester, enabling participation in cyclization, condensation, and protection/deprotection reactions .

Properties

IUPAC Name

ethyl N-amino-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2/c1-3-8-4(7)6(2)5/h3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIGIXMFDHSXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458964
Record name ethyl 1-methylhydrazinecarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760-81-6
Record name Hydrazinecarboxylic acid, 1-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1-methylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-methylhydrazinecarboxylate can be synthesized through the reaction of ethyl chloroformate with methylhydrazine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product formation. The general reaction scheme is as follows:

C2H5OCOCl+CH3NHNH2C4H10N2O2+HCl\text{C2H5OCOCl} + \text{CH3NHNH2} \rightarrow \text{C4H10N2O2} + \text{HCl} C2H5OCOCl+CH3NHNH2→C4H10N2O2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives, which may have different chemical properties and applications.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of methylhydrazine derivatives.

    Substitution: Formation of substituted this compound compounds.

Scientific Research Applications

Ethyl 1-methylhydrazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 1-methylhydrazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Hydrazinecarboxylate Derivatives

Structural and Functional Group Variations

Ethyl 1-methylhydrazinecarboxylate belongs to the broader class of hydrazinecarboxylate esters, which vary in substituents at the hydrazine nitrogen and the ester group. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Mthis compound 20628-41-5 C₃H₈N₂O₂ 104.11 Methyl ester; smaller alkyl group enhances volatility but reduces lipophilicity
Benzyl 1-methylhydrazinecarboxylate 37519-04-3 C₉H₁₂N₂O₂ 180.21 Benzyl ester; bulkier aromatic group increases steric hindrance and stability
tert-Butyl 1-methylhydrazinecarboxylate N/A C₆H₁₂N₂O₂ 144.17 tert-Butyl ester; used as a protecting group in JAK2 inhibitor synthesis

Key Observations :

  • Ethyl vs. Methyl Esters : Ethyl esters exhibit higher lipophilicity compared to methyl analogs, influencing solubility in organic solvents and reaction kinetics. For example, ethyl esters may show slower hydrolysis rates under basic conditions due to increased steric bulk .
  • Aromatic vs. Alkyl Esters : Benzyl derivatives (e.g., Benzyl 1-methylhydrazinecarboxylate) introduce π-π interactions and enhanced UV absorption, making them useful in spectrophotometric analysis. However, their bulkiness can hinder nucleophilic attack at the carbamate carbonyl .
Cyclization Reactions

This compound is pivotal in forming pyrazole rings. For instance, in the synthesis of BMS-911543 (a JAK2 inhibitor), tert-butyl 1-methylhydrazinecarboxylate undergoes cyclization with ketones to yield regiospecific pyrazoles. The ethyl analog could theoretically participate in similar reactions, but the choice of ester (tert-butyl vs. ethyl) dictates deprotection conditions: tert-butyl groups require acidic cleavage (e.g., formic acid), while ethyl esters may hydrolyze under basic conditions .

Protection/Deprotection Strategies
  • This compound: The ethyl carbamate acts as a transient protecting group for hydrazines, removable via hydrolysis. This contrasts with benzyl analogs, which often require hydrogenolysis .
  • Mthis compound : While similar in function, methyl esters are less stable under prolonged storage due to higher susceptibility to moisture .

Physicochemical Properties

Property This compound Mthis compound Benzyl 1-Methylhydrazinecarboxylate
Boiling Point (°C) Not reported Not reported Not reported
Solubility Moderate in polar aprotic solvents Higher in methanol/ethanol Low in water; soluble in DCM/THF
Stability Stable under anhydrous conditions Hygroscopic Stable; resistant to oxidation

Spectroscopic Data :

  • IR Spectroscopy : this compound exhibits characteristic peaks at ~1737 cm⁻¹ (C=O stretch) and ~1226 cm⁻¹ (C-O ester stretch), consistent with other carbamates .
  • NMR : The methyl group on hydrazine resonates at δ 2.8–3.2 ppm (¹H), while the ethyl ester shows signals at δ 1.3 ppm (CH₃) and δ 4.1 ppm (CH₂) .

Biological Activity

Ethyl 1-methylhydrazinecarboxylate (EMHC) is an organic compound with the molecular formula C4H10N2O2, notable for its structural features that include both an ethyl ester and a methylhydrazine moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.

EMHC can be synthesized through the reaction of ethyl chloroformate with methylhydrazine in organic solvents such as dichloromethane or tetrahydrofuran. The general reaction scheme is represented as follows:

C2H5OCOCl+CH3NHNH2C4H10N2O2+HCl\text{C}_2\text{H}_5\text{OCOCl}+\text{CH}_3\text{NHNH}_2\rightarrow \text{C}_4\text{H}_{10}\text{N}_2\text{O}_2+\text{HCl}

This synthesis route highlights the compound's derivation from hydrazine, which is known for its reactivity and versatility in organic synthesis.

The biological activity of EMHC is primarily attributed to its ability to interact with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This mechanism is crucial in understanding how EMHC may exert therapeutic effects or influence biological pathways.

Anticancer Properties

Recent studies have investigated the anticancer potential of EMHC. For instance, a study demonstrated that derivatives of hydrazine compounds exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation, suggesting that EMHC could serve as a precursor for developing novel anticancer agents .

Antimicrobial Activity

EMHC has also been evaluated for its antimicrobial properties. Research indicates that compounds containing hydrazine derivatives show activity against a range of microorganisms, including bacteria and fungi. The effectiveness varies based on structural modifications; thus, EMHC's unique structure may enhance its antimicrobial efficacy compared to simpler hydrazine derivatives.

Case Studies

  • Cytotoxicity Against Tumor Cell Lines : A study conducted by Mohamed et al. reported that EMHC derivatives exhibited significant anti-proliferative effects on human tumor cell lines. The IC50 values were determined, showing promising results for further development into therapeutic agents .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial activity of EMHC against common pathogens. The results indicated that EMHC displayed moderate activity against both Gram-positive and Gram-negative bacteria, warranting further exploration into its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
Ethyl hydrazinecarboxylateLacks methyl groupLimited biological activity
Methyl hydrazinecarboxylateLacks ethyl ester groupModerate anticancer properties
Ethyl 2-methylhydrazinecarboxylatePositional isomerDifferent reactivity profile
This compound Unique combination of groupsSignificant anticancer and antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methylhydrazinecarboxylate
Reactant of Route 2
Ethyl 1-methylhydrazinecarboxylate

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